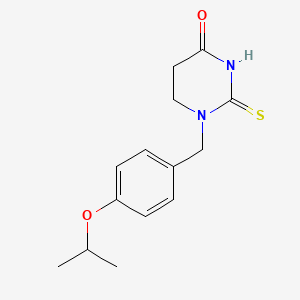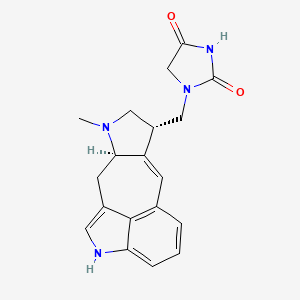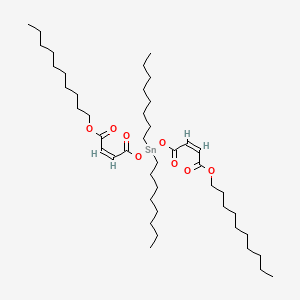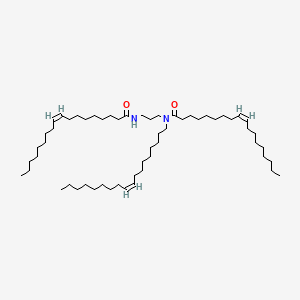
(Z,Z,Z)-N-9-Octadecenyl-N-(3-((1-oxo-9-octadecenyl)amino)propyl)-9-octadecenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z,Z,Z)-N-9-Octadecenyl-N-(3-((1-oxo-9-octadecenyl)amino)propyl)-9-octadecenamide is a complex organic compound that belongs to the class of amides This compound is characterized by its long-chain fatty acid structure, which includes multiple double bonds and amide linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z,Z,Z)-N-9-Octadecenyl-N-(3-((1-oxo-9-octadecenyl)amino)propyl)-9-octadecenamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate long-chain fatty acids and amines.
Amidation Reaction: The fatty acid is reacted with an amine under controlled conditions to form the amide bond. This reaction often requires a catalyst and specific temperature and pressure conditions to proceed efficiently.
Purification: The resulting compound is purified using techniques such as column chromatography or recrystallization to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification techniques can further enhance the efficiency of production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s physical and chemical properties.
Substitution: The amide group can participate in substitution reactions, where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a metal catalyst.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated amides.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound is studied for its unique chemical properties, such as its ability to form stable complexes with metals and its reactivity in various organic transformations.
Biology
In biological research, (Z,Z,Z)-N-9-Octadecenyl-N-(3-((1-oxo-9-octadecenyl)amino)propyl)-9-octadecenamide may be investigated for its potential role in cell signaling or as a component of lipid membranes.
Medicine
Industry
In industrial applications, this compound may be used as a surfactant, lubricant, or additive in various formulations.
Wirkmechanismus
The mechanism by which (Z,Z,Z)-N-9-Octadecenyl-N-(3-((1-oxo-9-octadecenyl)amino)propyl)-9-octadecenamide exerts its effects is likely related to its ability to interact with lipid membranes and proteins. The compound’s long-chain structure allows it to embed within lipid bilayers, potentially altering membrane fluidity and function. Additionally, the amide group can form hydrogen bonds with proteins, influencing their activity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oleamide: A fatty acid amide with a similar structure but lacking the additional amide linkage.
Stearamide: Another long-chain fatty acid amide with a saturated carbon chain.
Uniqueness
(Z,Z,Z)-N-9-Octadecenyl-N-(3-((1-oxo-9-octadecenyl)amino)propyl)-9-octadecenamide is unique due to its multiple double bonds and dual amide linkages, which confer distinct chemical and physical properties compared to simpler fatty acid amides.
Eigenschaften
CAS-Nummer |
52610-16-9 |
|---|---|
Molekularformel |
C57H108N2O2 |
Molekulargewicht |
853.5 g/mol |
IUPAC-Name |
(Z)-N-[3-[[(Z)-octadec-9-enoyl]-[(Z)-octadec-9-enyl]amino]propyl]octadec-9-enamide |
InChI |
InChI=1S/C57H108N2O2/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-54-59(57(61)52-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)55-50-53-58-56(60)51-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30H,4-24,31-55H2,1-3H3,(H,58,60)/b28-25-,29-26-,30-27- |
InChI-Schlüssel |
CKUPRMFXSDANGB-IUPFWZBJSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCCN(CCCNC(=O)CCCCCCC/C=C\CCCCCCCC)C(=O)CCCCCCC/C=C\CCCCCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCN(CCCNC(=O)CCCCCCCC=CCCCCCCCC)C(=O)CCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


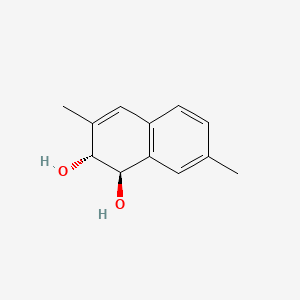
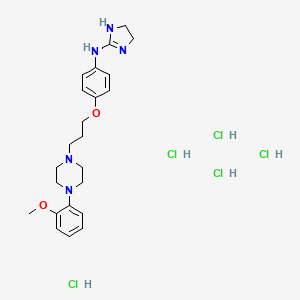
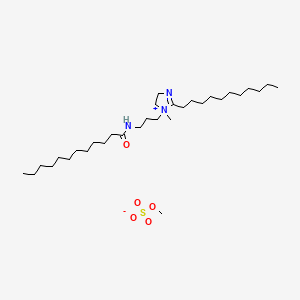
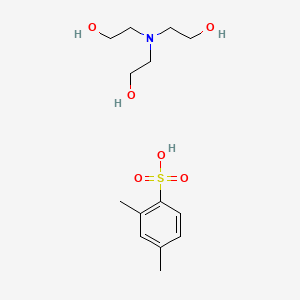
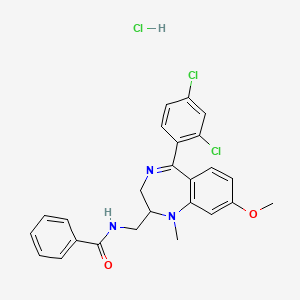
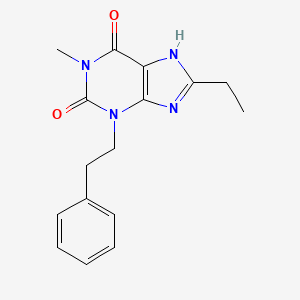
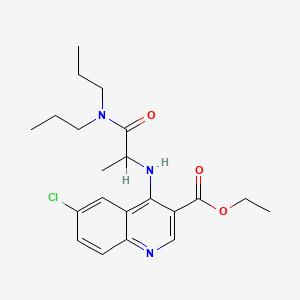
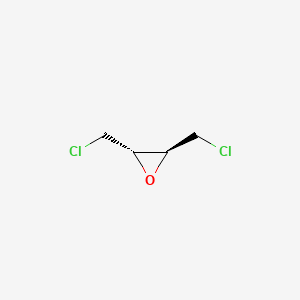
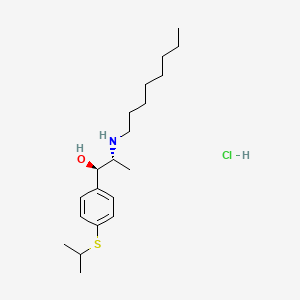
![(E)-but-2-enedioic acid;7-methyl-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline](/img/structure/B12704567.png)

